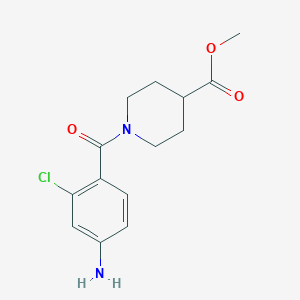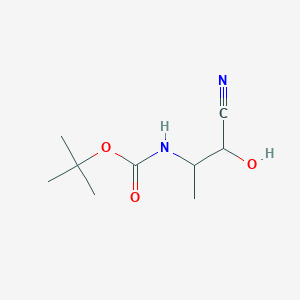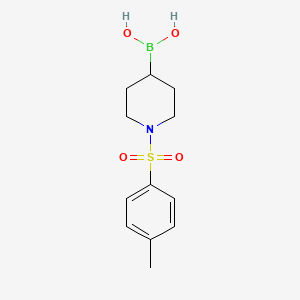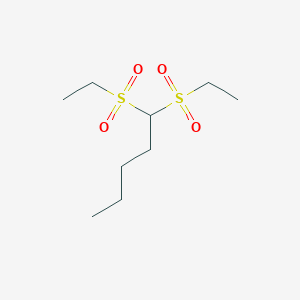
3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol is a complex organic compound that combines the properties of both a pyridinium derivative and a nitrophenol. This compound is notable for its unique structural features, which include a pyridinium ring with an oxidized nitrogen atom and a thiol group, as well as a trinitrophenol moiety. These structural elements confer distinct chemical and physical properties, making the compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridinium derivative, which can be achieved through the oxidation of pyridine using suitable oxidizing agents. The thiol group can be introduced via nucleophilic substitution reactions, often using thiol-containing reagents under controlled conditions.
For the trinitrophenol part, nitration of phenol is a standard method, where phenol is treated with a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the 2, 4, and 6 positions. The final step involves coupling the pyridinium-thiol derivative with the trinitrophenol moiety, typically through a condensation reaction under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups in the trinitrophenol moiety can be reduced to amino groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halides, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Aminophenols.
Substitution products: Various alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol and nitro groups.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Molecular Targets: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components.
Pathways Involved: The compound can modulate signaling pathways related to oxidative stress and apoptosis, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Pyridinio)-1-propanesulfonate: Similar pyridinium structure but with a sulfonate group instead of a thiol.
2,4,6-Trinitrotoluene (TNT): Similar nitrophenol structure but with a methyl group instead of a pyridinium-thiol moiety.
Uniqueness
3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol is unique due to its combination of a pyridinium ring, a thiol group, and a trinitrophenol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
69603-72-1 |
|---|---|
Molekularformel |
C14H14N4O8S |
Molekulargewicht |
398.35 g/mol |
IUPAC-Name |
3-(1-oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NOS.C6H3N3O7/c10-9-5-3-8(4-6-9)2-1-7-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,11H,1-2,7H2;1-2,10H |
InChI-Schlüssel |
OEMSTJNAKKOLHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=CC=C1CCCS)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)

![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)



![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)



![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol](/img/structure/B13992782.png)
